molecular formula C7H9NO4S2 B3619137 methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate

methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate

Cat. No.: B3619137
M. Wt: 235.3 g/mol
InChI Key: GTRUHHWLEREHBP-UHFFFAOYSA-N
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Description

Methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate is a thiophene-based sulfonamide derivative with the molecular formula C₈H₁₀N₂O₄S₂ and a molecular weight of 286.3 g/mol. The compound features:

  • A thiophene ring (a sulfur-containing heterocycle) with a carboxylate ester group at position 2.
  • A methylamino sulfonyl group (-SO₂NHCH₃) at position 3.

Thiophene derivatives are widely studied in medicinal chemistry due to their bioisosteric resemblance to aromatic hydrocarbons like benzene, enabling enhanced metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

methyl 3-(methylsulfamoyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8-14(10,11)5-3-4-13-6(5)7(9)12-2/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRUHHWLEREHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate typically involves the reaction of thiophene derivatives with methylamine and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: Thiophene-2-carboxylic acid is used as the starting material.

    Formation of Intermediate: The carboxylic acid group is first converted to an ester using methanol and an acid catalyst.

    Sulfonylation: The ester is then reacted with sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated ester is treated with methylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions for yield and purity. The process includes:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to control temperature and pressure.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative.

  • Acidic Hydrolysis : Catalyzed by HCl or H₂SO₄, converting the ester to a carboxylic acid.

  • Basic Hydrolysis : Using aqueous NaOH or KOH, resulting in the sodium or potassium salt of the carboxylic acid.

Condition Reagent Product
AcidicHCl, heatCarboxylic acid
BasicNaOH, heatSodium salt

Reduction Reactions

The sulfamoyl group (-SO₂NHCH₃) can be reduced to a sulfide (-SCH₃) using strong reducing agents:

  • Lithium Aluminum Hydride (LiAlH₄) : Selectively reduces the sulfonamide to a sulfide under inert conditions (e.g., THF solvent) .

  • Sodium Borohydride (NaBH₄) : Less effective for sulfonyl groups but may work under specific conditions.

Reagent Conditions Product
LiAlH₄THF, refluxMethyl mercaptide

Substitution Reactions

The sulfamoyl group and ester moiety are potential sites for nucleophilic substitution:

  • Ester Substitution : The ester oxygen can act as a leaving group under basic conditions, allowing replacement with nucleophiles like amines or alcohols.

  • Sulfonamide Substitution : The amino group in the sulfamoyl moiety may undergo alkylation or acylation, though steric hindrance could limit reactivity.

Reaction Type Reagent Product
Ester substitutionRO⁻ (e.g., ethanol)Thioester or amide
Sulfonamide substitutionRCOCl, DMFAcylated sulfonamide

Mechanistic Insights

The sulfamoyl group (-SO₂NHCH₃) is electron-withdrawing, making the ester carbonyl more susceptible to nucleophilic attack. Conversely, the thiophene ring’s aromaticity stabilizes the molecule against electrophilic substitution. The methyl ester serves as a protecting group, allowing selective reactivity of other functional groups.

Scientific Research Applications

Methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

The following table compares methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate with structurally related thiophene derivatives, emphasizing substituent effects on physicochemical properties and biological activity:

Compound Name Molecular Formula Key Substituents Biological Activity Key Differences
This compound C₈H₁₀N₂O₄S₂ -SO₂NHCH₃ (position 3) Hypothesized enzyme inhibition (e.g., kinases, phosphatases) Baseline compound ; methylamino group balances lipophilicity and hydrogen bonding.
Methyl 3-[(phenylsulfonyl)amino]-2-thiophenecarboxylate C₁₃H₁₃NO₄S₂ -SO₂NHPh (position 3) Antimicrobial activity (MIC: 8 µg/mL against S. aureus) Bulkier phenyl group reduces solubility but enhances hydrophobic interactions.
Methyl 3-[(4-fluorophenyl)sulfonyl]acetamido derivative C₁₄H₁₃FNO₄S₂ -SO₂(4-FC₆H₄) (position 3) Antiviral activity (IC₅₀: 1.2 µM against HIV-1) Fluorine atom enhances electronegativity, improving target binding affinity.
Thifensulfuron-methyl C₁₂H₁₃N₅O₆S₂ -SO₂NH-triazine (position 3) Herbicidal activity (inhibits acetolactate synthase) Triazine group broadens agricultural applications but increases toxicity.
Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate C₁₀H₁₂N₂O₅S₂ -SO₂N(C(O)CH₃)₂ (position 3) Enhanced solubility (logP: 1.8 vs. 2.5 for methylamino analog) Dimethylcarbamoyl group increases polarity but reduces membrane permeability.
Key Insights from Structural Comparisons:

Substituent Effects on Solubility: The methylamino group (-NHCH₃) in the target compound offers moderate lipophilicity (predicted logP ~2.5), balancing cell permeability and aqueous solubility . Phenyl or triazine substituents (e.g., thifensulfuron-methyl) increase molecular weight and hydrophobicity, limiting solubility but improving target affinity in hydrophobic binding pockets .

Bioactivity Trends: Electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl analogs) enhance electronegativity, strengthening interactions with enzymes like kinases or proteases . Methylamino sulfonyl derivatives are hypothesized to inhibit phosphoinositide phosphatases, similar to analogs with sulfamoyl moieties .

Synthetic Flexibility: The methylamino group can be introduced via nucleophilic substitution of a sulfonyl chloride intermediate with methylamine, a strategy employed in related compounds .

Future Research Priorities :

In vitro screening against kinase/phosphatase panels to validate inhibitory activity.

ADMET profiling to assess solubility, metabolic stability, and toxicity.

Structural optimization via substituent variation (e.g., trifluoromethyl groups) to enhance potency .

Biological Activity

Methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its thiophene ring structure, which is known for its diverse biological activities. The presence of the sulfonamide and methylamino groups contributes to its pharmacological properties.

  • Chemical Formula : C₇H₈N₂O₄S₂
  • CAS Number : 106820-63-7
  • Molecular Weight : 232.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Studies suggest that it may act through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It has been identified as a potential inhibitor of p38 MAP kinase, which plays a crucial role in inflammatory responses. This suggests its utility in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntitumorInhibition of cell proliferation
Anti-inflammatoryInhibition of p38 MAP kinase
AntimicrobialActivity against bacteria

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelComments
This compoundHighEffective against tumor cells
Methyl 3-amino-2-thiophenecarboxylateModerateLess effective than sulfonyl variant
Methyl 3-sulfamoylthiophene-2-carboxylateLowMinimal activity observed

Case Studies and Research Findings

  • Antitumor Mechanism :
    A study published in the Journal of Medicinal Chemistry explored the antitumor effects of this compound on human cancer cell lines. The compound induced apoptosis via the mitochondrial pathway and inhibited the proliferation of cancer cells by affecting key regulatory proteins involved in cell cycle progression .
  • Anti-inflammatory Studies :
    Research conducted on animal models demonstrated that this compound effectively reduced inflammation markers associated with arthritis. The inhibition of p38 MAP kinase was confirmed through biochemical assays, highlighting its potential therapeutic role in managing chronic inflammatory conditions .
  • Antimicrobial Testing :
    In vitro testing against various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for preparing methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous thiophene carboxylate derivatives (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) are synthesized via coupling reactions under inert atmospheres (N₂ or Ar) . For sulfonamide introduction, a stepwise approach is suggested:

Amination : React methyl 3-aminothiophene-2-carboxylate with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to avoid side reactions.

Purification : Use reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product .

  • Key Considerations : Monitor reaction progress via TLC and confirm intermediate formation using FT-IR (C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns. For example, the methylamino-sulfonyl group will exhibit distinct shifts: ~δ 3.0 ppm (CH₃-NH) in ¹H NMR and ~δ 40–45 ppm (CH₃-N) in ¹³C NMR .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
  • Mass Spectrometry : High-resolution ESI-MS can resolve molecular ion peaks (e.g., [M+H]⁺) and confirm the molecular formula .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar compounds. For instance, the sulfonamide group in methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate shows downfield shifts due to electron-withdrawing effects .
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR spectra and identify deviations caused by conformational flexibility .
  • Advanced Techniques : 2D NMR (e.g., HSQC, HMBC) can clarify ambiguous coupling patterns .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to minimize side products and simplify purification .
  • Solvent Selection : Use THF or DCM for sulfonylation steps to enhance solubility of intermediates .
  • Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., over-sulfonylated derivatives) and adjust stoichiometry accordingly .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against sulfotransferases or tyrosine phosphatases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate
Reactant of Route 2
methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate

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